5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLUFKBHLNFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545471-90-6 | |
| Record name | 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method is the reaction of 2-aminobenzenethiol with thionyl chloride in the presence of pyridine, which leads to the formation of the benzothiadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the benzothiadiazole ring .
Scientific Research Applications
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can participate in intramolecular charge-transfer reactions, leading to changes in its electronic structure and properties. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
2,1,3-Benzothiadiazole-4-carboxylic Acid
- Molecular Formula : C₇H₄N₂O₂S
- Molecular Weight : 180.18 g/mol
- CAS : 3529-57-5
- Key Differences : Lacks the methyl group at position 5.
- Properties : Higher melting point (198–200°C) compared to methylated analogs, likely due to enhanced crystal packing efficiency .
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride
- Molecular Formula : C₇H₅ClN₂O₃S
- CAS : 1152431-76-9
- Key Differences : Replaces the thiadiazole sulfur with oxygen (benzoxadiazole) and substitutes the carboxylic acid with a sulfonyl chloride group.
- Reactivity : Sulfonyl chloride enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide bond formation) .
Heterocycle Variants
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid
- Molecular Formula: C₁₁H₉NO₃
- CAS: Not explicitly provided.
- Key Differences : Oxazole core (oxygen and nitrogen) instead of thiadiazole, with a phenyl group at position 2.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
The addition of a methyl group in 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid increases molecular weight by ~14 g/mol compared to its non-methylated analog. Methyl groups typically enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The carboxylic acid group, however, introduces polarity, balancing solubility for pharmaceutical applications .
Biological Activity
5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid (5-M-BTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzothiadiazole core with a carboxylic acid group and a methyl substituent, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C7H6N2S
- Molecular Weight : Approximately 194.21 g/mol
Biological Activities
5-M-BTCA exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Properties
Research indicates that 5-M-BTCA possesses notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for 5-M-BTCA against these pathogens suggest strong antibacterial properties, comparable to established antibiotics like nitrofurantoin .
2. Anti-inflammatory Activity
Preliminary studies have indicated that 5-M-BTCA may have anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Further research is needed to elucidate the exact mechanisms involved.
3. Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro tests have shown that 5-M-BTCA can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The specific pathways through which it exerts these effects are currently under investigation .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of 5-M-BTCA. Here are some notable findings:
Synthesis Methods
The synthesis of 5-M-BTCA can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization Processes : Utilizing cyclization techniques to form the benzothiadiazole ring structure.
These methods allow for the efficient production of 5-M-BTCA and its analogs, which may exhibit varied biological activities.
Q & A
Q. Key Considerations :
- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, facilitating nucleophilic attack.
- Purification : Post-reaction crystallization or chromatography (e.g., using DMF/acetic acid mixtures) improves purity .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation relies on:
- 1H NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). Discrepancies in integration ratios may indicate impurities .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion for C₉H₇N₂O₂S: theoretical 219.04 g/mol) and detects fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content (deviation >0.3% suggests incomplete purification) .
Q. Example Optimization Table :
| Condition | Yield (Acetic Acid) | Yield (DMF) | Reference |
|---|---|---|---|
| Reflux, 3 hours | 68% | 52% | |
| 80°C, 5 hours | 45% | 60% |
Basic: How should this compound be stored to ensure stability in research settings?
Methodological Answer:
Q. Stability Data :
| Storage Condition | Degradation (%) at 6 Months | Reference |
|---|---|---|
| –20°C, dark | <5% | |
| 25°C, ambient light | 25% |
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer vs. batch reactors, reducing side products .
- Recrystallization Optimization : Use solvent mixtures (e.g., ethanol/water) for higher purity .
- Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Case Study : A 2022 scale-up of a thiazole-carboxylic acid derivative achieved 85% yield using flow chemistry, versus 65% in batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
